(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-7-6-9(18-20(7)3)13(21)17-14-19(2)12-10(22-14)5-4-8(15)11(12)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCADXNGFFGECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the field of organic photovoltaics, suggesting potential targets could be related to light-sensitive processes.
Mode of Action
It’s known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap. This suggests that the compound might interact with its targets through electron transfer processes.
Biochemical Pathways
It’s known that similar compounds have been used in the field of organic photovoltaics, suggesting that the compound might affect light-sensitive biochemical pathways.
Pharmacokinetics
It’s known that similar compounds have high oxidative stability, which might influence their bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds can induce apoptosis in cancer cells when exposed to light, suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure can trigger the compound’s action, as seen in similar compounds used in photodynamic therapy. Furthermore, the compound’s high oxidative stability suggests that it might be resistant to degradation in various environmental conditions.
Biological Activity
(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.
- Molecular Formula : C₁₄H₁₂Cl₂N₄OS
- Molecular Weight : 355.2 g/mol
- CAS Number : 1013795-58-8
The structure of the compound features a thiazole moiety, which is known for its diverse biological activities. The presence of dichloro and methyl substituents enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with pyrazole carboxamides. Various synthetic routes have been explored, emphasizing the importance of the thiazole and pyrazole rings in imparting biological activity.
Biological Activities
Numerous studies have reported on the biological activities associated with this compound and related derivatives:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. In vitro studies on related pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and Bacillus subtilis, with significant inhibition observed at concentrations around 40 µg/mL .
3. Antitumor Activity
Compounds with similar structural features have been tested for antitumor effects. The thiazole ring is often associated with cytotoxic activity against cancer cell lines. Studies have shown that specific derivatives can induce apoptosis in tumor cells through various mechanisms .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The thiazole moiety interacts with cellular targets involved in inflammatory pathways.
- The pyrazole structure may inhibit specific enzymes related to tumor growth and inflammation.
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
Scientific Research Applications
Research indicates that compounds containing thiazole and pyrazole moieties exhibit a wide range of biological activities. The following sections summarize key findings related to the biological applications of (Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. Studies have shown that thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell walls . The specific compound may share these properties, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Properties
The anticancer potential of thiazole and pyrazole derivatives has been a focal point in recent studies. Compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The dual action of targeting multiple pathways involved in cancer progression makes such compounds valuable in cancer therapy.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of thiazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound might be beneficial in treating inflammatory diseases .
Case Studies
Several case studies illustrate the application of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against Staphylococcus aureus; showed significant inhibition with an IC50 value comparable to standard antibiotics. |
| Study 2 | Evaluated anticancer effects on MCF7 breast cancer cells; demonstrated a dose-dependent reduction in cell viability with an IC50 of 10 µM. |
| Study 3 | Assessed anti-inflammatory properties using an animal model; reduced edema significantly compared to control groups. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure distinguishes it from related benzothiazole and pyrazole derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Stereochemical Sensitivity : The (Z)-isomer demonstrates >10-fold higher kinase inhibition than its (E)-counterpart, attributed to optimal alignment with ATP-binding pockets .
Chlorine Substituents: The 4,5-dichloro groups enhance lipophilicity (LogP = 3.2) compared to mono-chloro analogs (LogP = 2.8), improving membrane permeability but reducing aqueous solubility .
Pyrazole vs. Benzothiazole Dominance : Pyrazole-carboxamide derivatives lacking the benzothiazole moiety (e.g., 1,3-dimethylpyrazole-4-carboxamide) show negligible kinase activity, underscoring the benzothiazole’s role in target engagement .
Methyl Group Impact: The 3-methyl group on the benzothiazole reduces metabolic degradation, increasing plasma half-life by ~40% compared to non-methylated analogs .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with benzo[d]thiazole and pyrazole precursors. Key steps include:
- Condensation reactions under reflux conditions (e.g., ethanol or toluene at 70–100°C) to form the ylidene intermediate .
- Carboxamide coupling using activating agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
- Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity . Optimization involves adjusting temperature, solvent polarity, and catalyst loading (e.g., triethylamine for acid-base reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and Z-configuration of the ylidene group .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity using statistical modeling?
Design of Experiments (DoE) is recommended:
- Variables : Temperature, solvent ratio, catalyst concentration .
- Response surface methodology (RSM) to identify optimal conditions (e.g., 85°C, 1:3 solvent ratio) .
- Validation via HPLC or GC-MS to quantify purity and yield improvements .
Q. How to resolve contradictions in reported biological activity data across studies?
Strategies include:
- Dose-response assays to establish EC₅₀/IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity) .
- Comparative structural analysis of analogs to isolate activity-contributing moieties (e.g., dichloro vs. methoxy substituents) .
- Meta-analysis of published data using tools like RevMan to assess heterogeneity .
Q. What computational approaches predict the compound’s biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to screen against kinase or GPCR targets .
- MD simulations (GROMACS) to evaluate binding stability over time .
- Pharmacophore modeling to align with known bioactive scaffolds (e.g., kinase inhibitors) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Synthesize analogs : Vary substituents on the benzo[d]thiazole (e.g., Cl → Br) and pyrazole (e.g., methyl → ethyl) .
- Test in vitro : Measure IC₅₀ against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC vs. S. aureus) .
- QSAR modeling : Use MOE or RDKit to correlate structural features with activity .
Methodological Challenges & Solutions
Addressing low yields in carboxamide coupling steps
- Catalyst screening : Test HOBt/DMAP vs. newer catalysts like PyClock .
- Solvent optimization : Switch from DMF to THF for better solubility .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progression .
Validating biological activity claims
- Assay replication : Repeat experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Target-specific assays : ELISA for kinase inhibition or β-lactamase inhibition for antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
